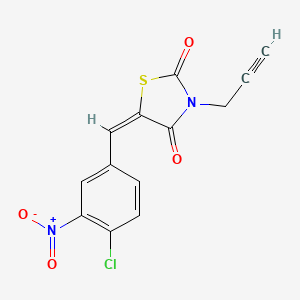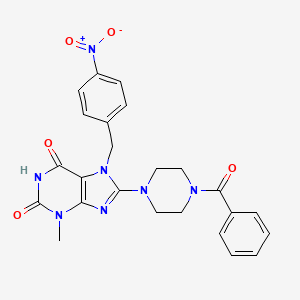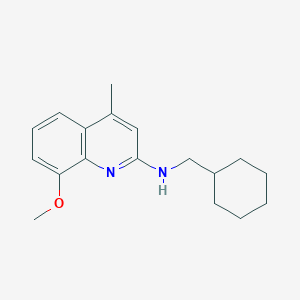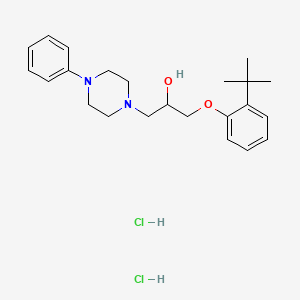
5-(4-chloro-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chloro-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a compound that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the class of thiazolidinediones, which are known for their anti-inflammatory and neuroprotective properties.
Wirkmechanismus
The mechanism of action of 5-(4-chloro-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. This compound has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in inflammation and neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to reduce oxidative stress, inflammation, and neuronal damage in animal models of neurological disorders. This compound has also been shown to improve cognitive function and motor function in these models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(4-chloro-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is its high potency and selectivity for its target receptors. This compound has also been shown to have good brain penetration, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-chloro-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways in the brain. Another direction is to explore the potential therapeutic applications of this compound in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of more efficient synthesis methods and formulations of this compound could improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(4-chloro-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chloro-3-nitrobenzaldehyde with propargylamine, followed by the addition of thiazolidine-2,4-dione. The reaction proceeds under basic conditions and yields this compound as a yellow solid. The purity and yield of this compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-chloro-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has been shown to have anti-inflammatory, neuroprotective, and antioxidant properties, making it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O4S/c1-2-5-15-12(17)11(21-13(15)18)7-8-3-4-9(14)10(6-8)16(19)20/h1,3-4,6-7H,5H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUUGHFTUNDCJY-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B4886933.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4886943.png)
![ethyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4886946.png)
![N-{2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4886960.png)


![N-benzyl-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4886976.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886991.png)


![2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B4887024.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)